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Compound of Interest

Compound Name: Chmfl-egfr-202

Cat. No.: B15145464 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Chmfl-egfr-202, a potent and

irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR), with a particular focus

on its activity against drug-resistant mutant kinases. This document collates available

biochemical and cellular data, outlines relevant experimental methodologies, and visualizes

key pathways and workflows to support further research and development efforts.

Core Compound Information
Parameter Value Reference

CAS Number 2089381-40-6
[Generic chemical supplier

data]

Molecular Formula C25H24ClN7O2
[Generic chemical supplier

data]

Molecular Weight 490.96 g/mol
[Generic chemical supplier

data]

Mechanism of Action
Chmfl-egfr-202 is an irreversible inhibitor that covalently binds to the cysteine residue at

position 797 (Cys797) in the ATP-binding site of the EGFR kinase domain. This covalent

modification is achieved through a Michael addition reaction with an acrylamide warhead on
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the inhibitor. Structural studies have revealed that Chmfl-egfr-202 stabilizes a "DFG-in-C-helix-

out" inactive conformation of the EGFR kinase domain. This distinct binding mode contributes

to its potent inhibitory activity.

Biochemical and Cellular Activity
Chmfl-egfr-202 has demonstrated potent inhibitory activity against wild-type EGFR and

various clinically relevant mutant forms, most notably the T790M gatekeeper mutation, which

confers resistance to first and second-generation EGFR inhibitors.

In Vitro Kinase Inhibitory Activity
The half-maximal inhibitory concentrations (IC50) of Chmfl-egfr-202 against several kinases

are summarized below.

Target Kinase IC50 (nM)

EGFR (T790M) 5.3

EGFR (Wild-Type) 8.3

ERBB2 (HER2) 8.1

ERBB4 (HER4) 3.2

BLK 8.1

BTK 24.5

BMX 111.0

MEK1 161.0

Cellular Activity
In cellular assays, Chmfl-egfr-202 exhibits a notable selectivity for EGFR mutants over the

wild-type receptor, which is a desirable characteristic for minimizing off-target effects and

improving the therapeutic window. It has been reported to have approximately 10-fold

selectivity for the EGFR L858R/T790M double mutant over wild-type EGFR in a cellular

context.
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Experimental Protocols
The following sections detail generalized protocols for key experiments typically used to

characterize EGFR inhibitors like Chmfl-egfr-202. These protocols are based on standard

methodologies in the field and should be optimized for specific experimental conditions.

In Vitro Kinase Assay (Homogeneous Time-Resolved
Fluorescence - HTRF)
This assay is commonly used to determine the IC50 of an inhibitor against a purified kinase.

Principle: The HTRF KinEASE-TK assay measures the phosphorylation of a biotinylated

tyrosine kinase (TK) substrate by the EGFR kinase. The phosphorylated substrate is then

detected by a europium cryptate-labeled anti-phosphotyrosine antibody. When a streptavidin-

XL665 conjugate is added, it binds to the biotinylated substrate, bringing the europium cryptate

and XL665 into close proximity and allowing for Förster Resonance Energy Transfer (FRET).

The intensity of the FRET signal is proportional to the amount of phosphorylated substrate, and

thus to the kinase activity.

Procedure:

Reagent Preparation:

Prepare a serial dilution of Chmfl-egfr-202 in a suitable buffer (e.g., kinase reaction buffer

with a final DMSO concentration ≤ 1%).

Prepare a solution of recombinant human EGFR kinase in kinase reaction buffer.

Prepare a solution of the biotinylated TK substrate and ATP in kinase reaction buffer.

Kinase Reaction:

In a low-volume 384-well plate, add the Chmfl-egfr-202 dilutions.

Add the EGFR kinase solution to all wells except the negative control.

Initiate the reaction by adding the substrate/ATP mixture.
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Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

Detection:

Stop the kinase reaction by adding a detection buffer containing EDTA, the europium

cryptate-labeled anti-phosphotyrosine antibody, and streptavidin-XL665.

Incubate at room temperature for 60 minutes to allow for the development of the detection

signal.

Data Acquisition and Analysis:

Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and

620 nm.

Calculate the HTRF ratio (665 nm / 620 nm * 10,000).

Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a

sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation Assay (MTT Assay)
This colorimetric assay is used to assess the effect of an inhibitor on the viability and

proliferation of cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is

based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by

metabolically active cells. The amount of formazan produced is proportional to the number of

viable cells.

Procedure:

Cell Seeding:

Seed cancer cells (e.g., NCI-H1975, which harbors the L858R/T790M EGFR mutations) in

a 96-well plate and allow them to adhere overnight.

Compound Treatment:
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Prepare serial dilutions of Chmfl-egfr-202 in cell culture medium.

Replace the medium in the wells with the medium containing the different concentrations

of the inhibitor. Include a vehicle control (e.g., DMSO).

Incubate the plate for a specified period (e.g., 72 hours).

MTT Addition and Formazan Solubilization:

Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal

formation.

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the

formazan crystals.

Data Acquisition and Analysis:

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a

microplate reader.

Calculate the percentage of cell viability for each concentration relative to the vehicle

control.

Plot the percentage of viability against the logarithm of the inhibitor concentration and fit

the data to a sigmoidal dose-response curve to determine the IC50 value.

Western Blot Analysis of EGFR Signaling Pathway
Western blotting is used to detect changes in the phosphorylation status of EGFR and its

downstream signaling proteins.

Principle: Proteins from cell lysates are separated by size via polyacrylamide gel

electrophoresis (SDS-PAGE) and then transferred to a membrane. The membrane is then

probed with primary antibodies specific for the proteins of interest (e.g., phosphorylated EGFR,

total EGFR, phosphorylated ERK, total ERK, etc.), followed by horseradish peroxidase (HRP)-

conjugated secondary antibodies. The addition of a chemiluminescent substrate allows for the

detection of the protein bands.
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Procedure:

Cell Treatment and Lysis:

Treat cells with Chmfl-egfr-202 at various concentrations for a specified time.

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and

phosphatase inhibitors.

Protein Quantification:

Determine the protein concentration of each lysate using a BCA protein assay.

SDS-PAGE and Protein Transfer:

Separate equal amounts of protein from each sample by SDS-PAGE.

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

Immunoblotting:

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin

in Tris-buffered saline with Tween 20 - TBST).

Incubate the membrane with a primary antibody overnight at 4°C.

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

Detection and Analysis:

Wash the membrane and add an enhanced chemiluminescence (ECL) substrate.

Capture the chemiluminescent signal using a digital imager or X-ray film.

Quantify the band intensities using densitometry software. Normalize the phosphoprotein

signal to the corresponding total protein signal.

Visualizations
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The following diagrams illustrate key concepts related to Chmfl-egfr-202 and its evaluation.
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EGFR Signaling Pathway and Point of Inhibition.
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General Workflow for IC50 Determination.

In Vivo Efficacy and Pharmacokinetics
As of the date of this document, detailed in vivo efficacy data, including tumor growth inhibition

in xenograft models, and comprehensive pharmacokinetic profiles for Chmfl-egfr-202 are not

extensively available in the public domain. Such studies are critical for the preclinical

development of any therapeutic candidate and would typically involve:

Xenograft Models: Utilizing human cancer cell lines with relevant EGFR mutations (e.g., NCI-

H1975) implanted into immunocompromised mice.
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Dosing and Administration: Evaluating various doses and administration routes (e.g., oral

gavage, intraperitoneal injection) to determine the optimal therapeutic regimen.

Tumor Growth Inhibition: Measuring tumor volume over time to assess the anti-tumor activity

of the compound.

Pharmacokinetic Analysis: Determining key parameters such as Cmax (maximum

concentration), Tmax (time to maximum concentration), AUC (area under the curve), and

half-life (t1/2) in animal models to understand the absorption, distribution, metabolism, and

excretion (ADME) properties of the compound.

Synthesis
A detailed, step-by-step synthesis protocol for Chmfl-egfr-202 is not publicly available.

However, based on its chemical structure, a plausible synthetic route would likely involve the

construction of the core 4-anilinoquinazoline scaffold, followed by the introduction of the

methoxy group and the acrylamide-containing side chain through standard organic synthesis

methodologies. The synthesis of similar quinazoline-based EGFR inhibitors often involves a

key reaction between a 4-chloroquinazoline intermediate and the appropriate aniline derivative.

Disclaimer: This document is intended for research and informational purposes only. The

experimental protocols provided are generalized and should be adapted and validated for

specific laboratory conditions.

To cite this document: BenchChem. [Chmfl-egfr-202: A Technical Overview of a Potent EGFR
Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15145464#chmfl-egfr-202-egfr-inhibitor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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